2-Trimethylsilyloxypyrimidine
Description
The reaction yields a cloudy liquid with a boiling point of 82–83°C at 10 mbar and a high purity (91% isolated yield). Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 8.46 (d, 2H, H-4,6), 6.89 (t, 1H, H-5), 0.38 (s, 9H, Si-CH₃).
- ¹³C NMR (CDCl₃): δ 163.7 (C2), 159.3 (C4), 114.9 (C5), 0.1 (Si-CH₃) .
This compound is primarily used as an intermediate in nucleoside synthesis, as demonstrated by its reaction with Hoffer’s chlorosugar to form glycosylated products .
Properties
Molecular Formula |
C7H12N2OSi |
|---|---|
Molecular Weight |
168.27 g/mol |
IUPAC Name |
trimethyl(pyrimidin-2-yloxy)silane |
InChI |
InChI=1S/C7H12N2OSi/c1-11(2,3)10-7-8-5-4-6-9-7/h4-6H,1-3H3 |
InChI Key |
IBCXGJWGOAAAHT-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1=NC=CC=N1 |
Canonical SMILES |
C[Si](C)(C)OC1=NC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The silyloxy group in this compound is electron-withdrawing, polarizing the pyrimidine ring, whereas the ethynyl group in 5-((Trimethylsilyl)ethynyl)pyrimidine introduces sp-hybridized carbon, altering conjugation .
2.3 Physical Properties
Research Findings and Challenges
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